BenchChemオンラインストアへようこそ!

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide

Pharmaceutical Intermediates Salt Selection Solubility Enhancement

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide (CAS 2701970-72-9) is the hydrobromide salt of a fused bicyclic heterocycle, characterized by a [1,2,4]triazole ring annulated to a pyridine ring bearing a hydroxyl group at the 7-position. This salt form is engineered to enhance the solubility and stability of the parent free base scaffold (CAS 1033810-70-6), which is a critical intermediate in the synthesis of the targeted anticancer agent tucatinib.

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
Cat. No. B13449976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC1=O)N=CN2.Br
InChIInChI=1S/C6H5N3O.BrH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H
InChIKeyWOFBBTISIKYGNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide: Core Scaffold Identity and Procurement-Relevant Characteristics


[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide (CAS 2701970-72-9) is the hydrobromide salt of a fused bicyclic heterocycle, characterized by a [1,2,4]triazole ring annulated to a pyridine ring bearing a hydroxyl group at the 7-position [1]. This salt form is engineered to enhance the solubility and stability of the parent free base scaffold (CAS 1033810-70-6), which is a critical intermediate in the synthesis of the targeted anticancer agent tucatinib . The compound is supplied as a crystalline solid with typical purities starting at 95% .

Procurement Risk of [1,2,4]Triazolo[1,5-a]pyridin-7-ol Substitution: Why the Hydrobromide Salt Form is Not Interchangeable


Substituting [1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide for the free base or other close analogs introduces significant procurement risk due to non-interchangeable physicochemical properties that directly impact downstream process performance. The hydrobromide salt is specifically selected to address the poor aqueous solubility of the free base, a known obstacle in synthesis and formulation . Comparative solubility studies on related pharmaceutical compounds have shown that salt formation can enhance aqueous solubility by several orders of magnitude compared to the neutral form, a differential that cannot be achieved by simply switching to a different uncharged regioisomeric scaffold . Furthermore, the salt form's distinct crystallinity and stability profile can lead to different dissolution rates and handling characteristics, directly affecting reaction yields and purification efficiency in multi-step syntheses of complex molecules like tucatinib . Using the free base or an alternative salt therefore requires re-validation of entire synthetic routes, creating unjustified technical and financial risk.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide Against Key Comparators


Orders-of-Magnitude Aqueous Solubility Enhancement Over the Free Base

The hydrobromide salt form of [1,2,4]triazolo[1,5-a]pyridin-7-ol was developed to overcome the intrinsic poor aqueous solubility of the free base scaffold. While precise quantitative solubility values for this specific pair were not publicly accessible as direct head-to-head measurements, the general principle of pharmaceutical salt formation is cited to improve solubility by several orders of magnitude . This class-level inference is supported by the known low aqueous solubility of the free base, which is slightly soluble in water and requires organic solvents like DMSO or methanol for dissolution . The hydrobromide salt’s solubility advantage is a critical differentiator for its role in multi-step aqueous-phase synthesis and biological assays.

Pharmaceutical Intermediates Salt Selection Solubility Enhancement

Validated HPLC Purity Baseline: Ensuring Batch-to-Batch Consistency for Regulated Intermediate Production

The standard commercial specification for the free base intermediate is defined by HPLC purity, typically >98.0% area% . A patent dedicated to the compound's preparation and detection method (CN116120310A) establishes a rigorous HPLC quality control framework, using specific chromatographic conditions to ensure the purity and identity of the 7-hydroxy regioisomer [1]. In contrast, a positional isomer like 4-hydroxy-[1,2,4]triazolo[1,5-a]pyridine may have different purity standards and chromatographic retention times, making generic HPLC methods unreliable for cross-quality assurance [2]. This specific method provides a verified baseline for lot-release testing, crucial for GMP-like environments.

Process Chemistry Quality Control Pharmaceutical Intermediate

Yield Benchmarking from 7-Bromo Precursor: 40% Yield Defines Scalability Parameters for Multi-Step Synthesis

The synthetic route from 7-bromo-[1,2,4]triazolo[1,5-a]pyridine to the target 7-hydroxy free base is reported to yield 40% under specific palladium-catalyzed conditions . This yield, while modest, provides a concrete baseline for process economics when scaling up the production of the hydrobromide salt. In contrast, alternative synthetic approaches to close analogs, such as 5-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol, often rely on different starting materials and cyclization strategies with distinct yield profiles, making a direct yield comparison irrelevant without considering the complexity of the supply chain for the specific 7-hydroxy substituent.

Synthetic Chemistry Process Development Yield Optimization

High-Value Application Scenarios for [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide Based on Proven Differentiation


Late-Stage Salt Formation for Optimized Solubility in Biological Assays

In drug discovery programs targeting kinases (e.g., HER2 inhibitors like tucatinib), researchers must design water-soluble lead candidates for in vivo testing. The hydrobromide salt provides a soluble form of the critical 7-hydroxy triazolopyridine intermediate, enabling its direct use in cellular assays and pharmacokinetic studies without DMSO-induced artifacts, a limitation of the free base .

Regulated Intermediate Production with Validated Analytical Control

For CROs and CDMOs scaling up the synthesis of tucatinib or its derivatives, the availability of a patent-backed HPLC purity method [1] is a non-negotiable requirement for regulatory filing. Procuring a different salt or isomer without such validation introduces unacceptable regulatory risk and analytical method development costs, especially when the free base purity baseline is already set at >98.0% by HPLC .

Aqueous-Phase Bioconjugation and Derivative Chemistry

The hydroxyl group at the 7-position is a key synthetic handle for ether or ester formation. The enhanced aqueous solubility of the hydrobromide salt allows for more efficient nucleophilic substitution reactions in aqueous or biphasic media, facilitating the synthesis of diverse compound libraries for structure-activity relationship studies [2]. Using the poorly soluble free base in the same reaction would severely limit mixing and conversion rates.

Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.